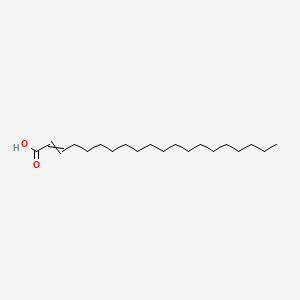

Icos-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Icos-2-enoic acid is a natural product found in Hoya longifolia, Hoya, and other organisms with data available.

Applications De Recherche Scientifique

ICOS Atmosphere Station Data Evaluation

The Integrated Carbon Observation System (ICOS) utilizes rigorous assessment and quality controls, including the use of calibration gases and regular intake line tests, for high-precision data on the carbon cycle and greenhouse gas budget. This process is vital for ensuring the accuracy of ICOS data, including CO2, CH4, and CO measurements, highlighting the importance of regular calibrations and the use of a drying system for environmental measurements (Yver-Kwok et al., 2021).

Lipoic Acid and Endothelial Nitric-Oxide Synthase Activity

Lipoic acid has been studied for its effects on adhesion molecule expression, particularly its role in increasing endothelial nitric oxide synthase activities. This research is significant for understanding the prevention and treatment of cardiovascular disorders (Jin et al., 2012).

ICOS-Oceans Network

ICOS-Oceans, part of the European Research Infrastructure Consortium, focuses on high-quality greenhouse gas observations and derived data products, like regional GHG-flux maps. This work aids in constraining the GHG balance on a European level, demonstrating the application of standardized protocols and methods for ocean GHG observations (Steinhoff et al., 2019).

Environmental Analysis Using Ion Chromatography

The combination of ion chromatography (IC) and inductively coupled plasma emission spectroscopy (ICP-ES) has been applied to detect reduced phosphorus in various environmental samples. This technique is promising for use in corrosion and soil research, illustrating the diverse applications of these analytical methods (Morton et al., 2005).

Organic Carbon Determination in Coastal Sediments

Acidification methods using hydrochloric acid have been evaluated for separating inorganic carbon (IC) from organic carbon (OC) in coastal sediments. This research is crucial for determining %OC, δ13COC, and Δ14COC in environmental samples, guiding optimal acid exposure for accurate results (Komada et al., 2008).

Benzoic Acid Determination in Milk

A simple and eco-friendly method using ion chromatography (IC) with a suppressed conductivity detector was developed for determining benzoic acid in milk. This method showcases the practical applications of IC in food safety and quality control (Wang et al., 2013).

Inorganic Cobalt Microextraction in Nutritional Supplements

A method based on ultrasound-assisted temperature-controlled ionic liquid dispersive liquid phase microextraction (USA-TILDLME) was developed for inorganic Co(II) species microextraction in nutrient supplements. This innovative approach highlights the role of analytical chemistry in ensuring the safety and quality of dietary supplements (Berton et al., 2012).

Propriétés

Formule moléculaire |

C20H38O2 |

|---|---|

Poids moléculaire |

310.5 g/mol |

Nom IUPAC |

icos-2-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |

Clé InChI |

FIKTURVKRGQNQD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

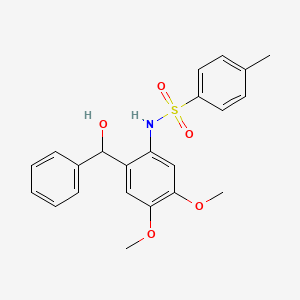

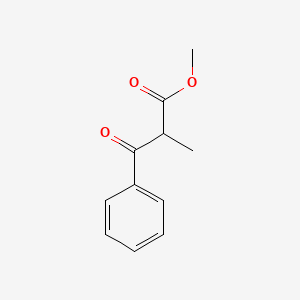

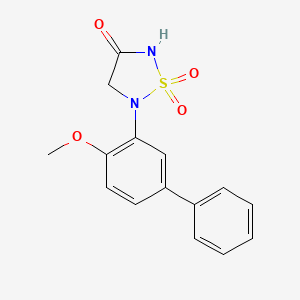

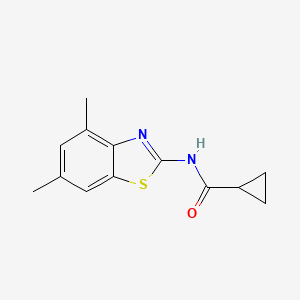

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1637108.png)

![5-Methoxy-2-(pyridin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1637109.png)

![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)